REACTION_CXSMILES
|
C([Li])CCC.CCCCCC.[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([F:19])[CH:14]=1.[Br:20][C:21]1[CH:22]=[CH:23][C:24](I)=[N:25][CH:26]=1>O1CCCC1.[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:20][C:21]1[CH:22]=[CH:23][C:24]([C:14]2[C:13]([F:12])=[CH:18][CH:17]=[CH:16][C:15]=2[F:19])=[N:25][CH:26]=1 |f:5.6.7,^1:39,41,60,79|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
9.02 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
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Name
|
|
Quantity
|
2.03 mL
|
Type
|
reactant
|
Smiles
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FC1=CC(=CC=C1)F
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=NC1)I
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
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Name
|
|
Quantity
|
45.1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-50 °C
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Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at the same temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The vessel was partially evacuated
|
Type
|
ADDITION
|
Details
|
back filled with nitrogen three times
|
Type
|
CUSTOM
|
Details
|
sparged with a gentle stream of nitrogen for 5 minutes
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to ambient temperature
|
Type
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STIRRING
|
Details
|
The bright yellow, translucent reaction solution was stirred for 15 minutes at ambient temperature
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
heated at 40° C. for 16 hr
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture as then cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (90 g silica gel, 0 to 10% ethyl acetate in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C1=C(C=CC=C1F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: CALCULATEDPERCENTYIELD | 251.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |